3-Bromo-4-chlorotoluene

Lipophilicity Chromatographic separation Drug-likeness

3-Bromo-4-chlorotoluene (CAS 57310-39-1), systematically named 2-bromo-1-chloro-4-methylbenzene, is a dihalogenated toluene derivative bearing bromine at the 3-position and chlorine at the 4-position relative to the methyl group. With molecular formula C₇H₆BrCl and molecular weight 205.48 g·mol⁻¹, it exists as a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
CAS No. 57310-39-1
Cat. No. B123713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chlorotoluene
CAS57310-39-1
Synonyms3-Bromo-4-chloro-toluene, ;  2-Bromo-1-chloro-4-methylbenzene;  3-Bromo-4-chlorotoluene;  NSC 139876
Molecular FormulaC7H6BrCl
Molecular Weight205.48 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
InChIKeyUWXPTVKKHVOZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chlorotoluene (CAS 57310-39-1): A Dual-Halogenated Toluene Building Block for Regioselective Synthesis and Procurement Evaluation


3-Bromo-4-chlorotoluene (CAS 57310-39-1), systematically named 2-bromo-1-chloro-4-methylbenzene, is a dihalogenated toluene derivative bearing bromine at the 3-position and chlorine at the 4-position relative to the methyl group. With molecular formula C₇H₆BrCl and molecular weight 205.48 g·mol⁻¹, it exists as a colorless to pale yellow liquid at ambient temperature . The compound belongs to the class of mixed aryl halides and functions primarily as a versatile synthetic intermediate, wherein the two distinct carbon–halogen bonds (C–Br and C–Cl) offer orthogonal reactivity handles for sequential functionalization in palladium-catalyzed cross-coupling reactions [1]. Its physical properties include a boiling point of approximately 229.1 °C (at 760 mmHg), a density of 1.55 g·cm⁻³, and a calculated LogP of 3.41, distinguishing it from positional isomers such as 4-bromo-3-chlorotoluene [2].

Why 3-Bromo-4-chlorotoluene Cannot Be Replaced by Its Positional Isomers: Physicochemical and Reactivity Consequences


Bromo-chlorotoluene positional isomers share the identical molecular formula (C₇H₆BrCl) and molecular weight (205.48 g·mol⁻¹), yet their divergent halogen substitution patterns produce measurable differences in lipophilicity, boiling point, and regiochemical reactivity that preclude indiscriminate interchange. The 3-bromo-4-chloro substitution pattern places the more reactive bromide at the meta position relative to the methyl group and the chloride at the para position, whereas the 4-bromo-3-chloro isomer reverses this arrangement, altering both the electronic environment of the aromatic ring and the steric accessibility of each halogen for oxidative addition [1]. These differences manifest quantifiably: the target compound exhibits a LogP of 3.41 versus 3.95 for 4-bromo-3-chlorotoluene—a ΔLogP of approximately 0.54 log units that directly impacts chromatographic retention, solvent partitioning, and, in downstream pharmaceutical intermediates, predicted bioavailability parameters [2]. In palladium-catalyzed tandem arylation chemistry, the specific 3-bromo-4-chloro regiochemistry is essential for achieving the correct regioselectivity in N-heterocycle-fused phenanthridine formation, as the bromide must occupy the position adjacent to the site of C–H activation [3].

Quantitative Differentiation Evidence for 3-Bromo-4-chlorotoluene (CAS 57310-39-1) Versus Closest Analogs


LogP Differential: Lower Lipophilicity of 3-Bromo-4-chlorotoluene Versus 4-Bromo-3-chlorotoluene

3-Bromo-4-chlorotoluene exhibits a calculated LogP of 3.41, substantially lower than the LogP of 3.95 reported for its positional isomer 4-bromo-3-chlorotoluene (CAS 6627-51-6), yielding a ΔLogP of approximately 0.54 log units [1][2]. A third computational source independently estimates an XLogP of 3.6 for 4-bromo-3-chlorotoluene, confirming a consistently lower lipophilicity for the target compound [3]. This difference arises from the altered spatial arrangement of the bromine and chlorine substituents, which modifies the molecular dipole moment and solvation free energy.

Lipophilicity Chromatographic separation Drug-likeness ADME prediction

Boiling Point and Enthalpy of Vaporization: Distillation-Relevant Physicochemical Differences Between Regioisomers

The boiling point of 3-bromo-4-chlorotoluene is reported as 229.1 ± 20.0 °C at 760 mmHg, compared with 232.1 ± 20.0 °C for 4-bromo-3-chlorotoluene, a difference of approximately 3 °C at ambient pressure . Correspondingly, the enthalpy of vaporization is 44.7 ± 3.0 kJ·mol⁻¹ for the target compound versus 45.0 ± 3.0 kJ·mol⁻¹ for the 4-bromo isomer . The 2-bromo-4-chlorotoluene isomer (CAS 27139-97-5) exhibits a density of 1.557–1.561 g·cm⁻³, slightly higher than the 1.55 g·cm⁻³ of the target compound .

Boiling point Distillation purification Vapor pressure Thermal separation

Differential C–Br vs. C–Cl Bond Reactivity Enables Sequential, Site-Selective Cross-Coupling

3-Bromo-4-chlorotoluene possesses two electronically and kinetically distinct carbon–halogen bonds: a C–Br bond at the 3-position and a C–Cl bond at the 4-position. In palladium-catalyzed cross-coupling reactions, the established reactivity order is C–Br > C–Cl for oxidative addition, with aryl bromides typically reacting 10–100 times faster than aryl chlorides under comparable conditions [1][2]. This differential reactivity allows for chemoselective, sequential functionalization: the C–Br bond can be engaged in a first Suzuki–Miyaura, Heck, or Sonogashira coupling, leaving the C–Cl bond intact for a subsequent transformation—or vice versa under reductive cross-coupling conditions with appropriate ligand tuning [3]. This orthogonality is not achievable with mono-halogenated toluenes (e.g., 4-chlorotoluene or 3-bromotoluene) and is position-dependent: in 4-bromo-3-chlorotoluene, the more reactive bromide occupies the para position, altering the steric and electronic landscape for the first coupling event.

Chemoselectivity Sequential cross-coupling Palladium catalysis C–Br vs C–Cl oxidative addition

Documented Utility in N-Heterocycle-Fused Phenanthridine Synthesis via Palladium-Catalyzed Tandem Arylation

3-Bromo-4-chlorotoluene is explicitly cited as a suitable dihaloarene coupling partner in the palladium-catalyzed tandem N–H/C–H arylation protocol developed by Yan et al. for the regioselective synthesis of N-heterocycle-fused phenanthridines [1]. In this methodology, the bromide at the 3-position undergoes oxidative addition to Pd(0), followed by N–H arylation and subsequent intramolecular C–H arylation at the chloride-bearing position, constructing a fused tetracyclic framework in a single synthetic operation. The resulting phenanthridine derivatives exhibit blue-emitting photophysical properties with high quantum yields and thermal stability [1]. This tandem transformation requires the specific 1,2-dihaloarene substitution pattern (bromine ortho to chlorine) to enable the sequential bond-forming events; mono-halogenated toluenes or isomers with non-adjacent halogens cannot participate in this cascade.

Phenanthridine synthesis Tandem N–H/C–H arylation Blue-emitting luminophores Polycyclic heteroarenes

Isomer-Dependent Dissociative Electron Attachment Behavior: Cl⁻ vs. Br⁻ Ion Yield Competition

Mahmoodi-Darian et al. (2018) investigated dissociative electron attachment to three bromo-chlorotoluene isomers in the electron energy range of 0–2 eV across gas temperatures of 392–520 K using a crossed electron-molecular beam apparatus [1]. For all three isomers, both Cl⁻ and Br⁻ fragment ions were detected, with ion yields exhibiting pronounced temperature dependence. The relative branching ratios of Cl⁻ versus Br⁻ production, as well as the threshold peak intensities near 0 eV, varied among the isomers due to differences in the potential energy surfaces for C–Cl versus C–Br bond cleavage. These isomer-specific fragmentation patterns reflect the distinct electronic environments created by the relative positioning of bromine, chlorine, and methyl substituents, which modulate the energies of the transient negative ion states and the barriers to dissociation [1].

Dissociative electron attachment Gas-phase ion chemistry Halogenide ion yield Temperature dependence

Procurement-Driven Application Scenarios for 3-Bromo-4-chlorotoluene (CAS 57310-39-1)


Sequential, Chemoselective Cross-Coupling for Medicinal Chemistry Library Expansion

Medicinal chemistry groups seeking to rapidly generate diverse biaryl or aryl-alkenyl libraries can exploit the orthogonal reactivity of the C–Br and C–Cl bonds in 3-bromo-4-chlorotoluene. A first Suzuki–Miyaura coupling at the more reactive C–Br site (position 3) installs an aryl or heteroaryl group, followed by a second coupling at the C–Cl site (position 4) using a different coupling partner—achieving two points of diversity on a single toluene scaffold without intermediate deprotection or functional group manipulation steps [1]. This sequential strategy reduces step count and purification burden compared to iterative approaches using mono-halogenated building blocks, and the methyl group provides an additional handle for benzylic functionalization. The LogP of 3.41 is favorable for intermediates destined for oral bioavailability optimization, offering a lower lipophilicity starting point compared to the 4-bromo isomer (LogP 3.95) .

Synthesis of Blue-Emitting N-Heterocycle-Fused Phenanthridines for Optoelectronic Materials Research

Research laboratories developing organic light-emitting diode (OLED) materials or fluorescent probes can employ 3-bromo-4-chlorotoluene as a 1,2-dihaloarene substrate in the palladium-catalyzed tandem N–H/C–H arylation protocol described by Yan et al. [1]. The reaction with 2-aryl-substituted imidazoles, benzoimidazoles, indoles, or pyrroles yields structurally diverse N-heterocycle-fused phenanthridines that exhibit blue emission with high quantum yields and thermal stability. The 3-bromo-4-chloro substitution pattern is critical: the bromide initiates oxidative addition and N–H arylation, while the ortho-chloride enables the subsequent intramolecular C–H arylation that completes the fused tetracyclic framework. Mono-halogenated toluenes or isomers lacking the ortho-dihalide arrangement cannot undergo this tandem sequence.

Precursor to Pharmaceutical Intermediates Requiring Specific Halogen Regiochemistry

3-Bromo-4-chlorotoluene serves as a key building block in the synthesis of pharmaceutical intermediates where the precise 3-bromo-4-chloro substitution pattern is required for downstream transformations. It has been cited as an intermediate en route to Dapagliflozin, an SGLT2 inhibitor for type 2 diabetes [1], and is broadly utilized in research programs targeting antibacterial and antifungal lead compounds . The compound is commercially available at 97–98% purity (HPLC) from multiple global suppliers in quantities ranging from grams to metric tons, with batch-specific certificates of analysis (NMR, HPLC, GC) available upon request . For procurement decisions, the 3-bromo-4-chloro isomer should be specified explicitly (CAS 57310-39-1) rather than the 4-bromo-3-chloro analog (CAS 6627-51-6) to ensure the correct regiochemistry, as the two are not functionally interchangeable in regioselective synthetic sequences.

Gas-Phase Fundamental Studies of Halogenated Aromatic Compounds

Physical chemistry and mass spectrometry groups investigating electron-molecule interactions can utilize 3-bromo-4-chlorotoluene as one of the three bromo-chlorotoluene isomers for comparative dissociative electron attachment studies. As demonstrated by Mahmoodi-Darian et al. [1], the three isomers exhibit measurable differences in Cl⁻ and Br⁻ ion yields as a function of electron energy (0–2 eV) and gas temperature (392–520 K). The 3-bromo-4-chloro isomer contributes to understanding how the relative positioning of electron-withdrawing halogen substituents modulates the potential energy surfaces governing C–halogen bond cleavage upon low-energy electron attachment. These fundamental data are relevant to plasma chemistry, radiation chemistry, and the development of halogenated materials for extreme ultraviolet (EUV) lithography photoresists.

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